1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene
Overview
Description
1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene is a useful research compound. Its molecular formula is C21H28 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Genotoxicity Assessment Compounds like benzene and its derivatives, including those with tert-butyl groups, have been evaluated for their genotoxic effects on human lymphocytes. For instance, benzene, along with other aromatic hydrocarbons, was shown to induce DNA damage in isolated human lymphocytes, as evidenced by the alkaline comet assay. This research underscores the importance of assessing the genotoxic potential of chemical compounds, including those related to 1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene, in environmental and occupational health contexts (Chen et al., 2008).
Capping Reagents in Cyclodextrin Functionalization Derivatives of tert-butylphenyl compounds have been employed as capping reagents for the functionalization of cyclodextrins, a class of cyclic oligosaccharides. This approach has been used to create A,B-difunctionalized cyclodextrin derivatives, showcasing the utility of bulky aromatic compounds in the modification of cyclodextrins for potential applications in drug delivery and molecular recognition (Armspach et al., 2005).
Chemical Equilibrium Studies The equilibrium reactions of phenoxyl radicals, related to the tert-butylphenyl groups, have been studied in different solvents, providing insights into the thermodynamics and kinetics of radical reactions. Such studies are crucial for understanding the stability and reactivity of radical species in chemical synthesis and degradation processes (Coronel, 2003).
Synthesis of Biologically Active Compounds The synthesis of compounds containing tert-butyl and phenyl groups, such as tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, highlights the role of these structural motifs in the production of intermediates for biologically active molecules. This area of research is pivotal for developing new pharmaceuticals and understanding the structure-activity relationships of organic compounds (Liu Ya-hu, 2010).
Antioxidant and Stabilizer Studies The reaction of tert-butyl hydroperoxide with compounds containing tert-butylphenyl groups has been investigated for its implications in the stabilization of polymers. Understanding the behavior of such reactions is essential for developing new antioxidants and stabilizers for industrial applications (Zikmund et al., 2007).
Properties
IUPAC Name |
1-tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28/c1-20(2,3)18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)21(4,5)6/h7-14H,15H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMBVBPNWUBFBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364707 | |
Record name | 4,4'-Di-tert-butyldiphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19099-48-0 | |
Record name | 4,4'-Di-tert-butyldiphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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